Oleic acid I 125

Description

Contextualizing Radiolabeled Fatty Acids in Mechanistic Investigations

Radiolabeled fatty acids are indispensable tools for tracing the metabolic fate of lipids within biological systems. nih.gov By replacing a standard atom with a radioisotope, such as Iodine-125 (B85253), researchers can track the absorption, distribution, metabolism, and excretion of these molecules non-invasively. This ability to monitor the dynamic processes of fatty acid trafficking and utilization provides profound insights into cellular and systemic physiology. These tracers have been instrumental in elucidating the mechanisms underlying various diseases, including metabolic disorders, cardiovascular conditions, and cancer, by allowing for the quantification of metabolic fluxes and the identification of alterations in lipid metabolic pathways. nih.gov

Historical Perspective on Tracers for Lipid Metabolism Elucidation

The use of tracers to unravel metabolic pathways dates back to the early 20th century. Initial studies employed stable isotopes, but the advent of radioisotopes revolutionized the field by offering higher sensitivity. Early work with radioiodinated fatty acids, such as those labeled with Iodine-131, laid the groundwork for their use in medical imaging, particularly for cardiac studies. nih.gov Over time, advancements in radiolabeling techniques and imaging technology have led to the development of more sophisticated tracers, including those labeled with Iodine-123 and Iodine-125, which offer more favorable decay characteristics for specific research applications. This historical progression has enabled increasingly precise and quantitative assessments of lipid metabolism in vivo.

Rationale for the Specific Utilization of [125I]-Oleic Acid as a Research Tool

The selection of a particular radiotracer is dictated by the specific biological question being investigated. Oleic acid is one of the most abundant fatty acids in nature and plays a central role in mammalian metabolism. nih.gov Labeling oleic acid with Iodine-125 allows researchers to trace the path of this key energy substrate and signaling molecule. The gamma emissions of Iodine-125 are suitable for detection in preclinical research settings, enabling quantitative analysis of its uptake and distribution in various tissues. While other radioisotopes are available, the physical properties of Iodine-125, including its half-life, make it a practical choice for studies of intermediate duration. Furthermore, radioiodination is a well-established chemical process, allowing for the reliable synthesis of high-purity [125I]-Oleic Acid for experimental use. nih.gov

Scope and Objectives of Contemporary Research Endeavors Involving the Compound

Current research utilizing [125I]-Oleic Acid and similar radiolabeled fatty acids is diverse and aims to address a range of pressing biomedical questions. Key areas of investigation include:

Cardiovascular Disease: Elucidating the role of altered myocardial fatty acid metabolism in conditions such as ischemic heart disease and diabetic cardiomyopathy. nih.gov Researchers use tracers like [125I]-labeled fatty acid analogs to assess myocardial viability and metabolic derangements. nih.govnih.gov

Pulmonary Disease: Investigating the distribution and metabolic effects of fatty acids in the lungs, particularly in the context of acute lung injury. nih.gov

Oncology: Understanding how tumors utilize fatty acids for energy and as building blocks for membranes, with the goal of identifying new therapeutic targets. mdpi.com

Metabolic Disorders: Studying the systemic and tissue-specific alterations in fatty acid uptake and oxidation in diseases like obesity and diabetes.

The overarching objective of these research endeavors is to gain a deeper mechanistic understanding of lipid metabolism in health and disease, which is crucial for the development of novel diagnostic and therapeutic strategies.

Detailed Research Findings

Research utilizing [125I]-Oleic Acid and its analogs has yielded significant insights into lipid metabolism in various physiological and pathological contexts.

One key area of investigation has been the biodistribution of oleic acid in the context of lung injury. A study in a canine model of oleic acid-induced lung injury demonstrated a preferential distribution of intravenously administered [125I]-Oleic Acid to the peripheral regions of the lung. nih.gov This distribution pattern correlated with the areas of injury observed via CT scans, suggesting that the localized concentration of oleic acid contributes directly to the pathology. nih.gov Notably, this distribution did not align with pulmonary blood flow, indicating a specific mechanism of oleic acid deposition in the lung periphery. nih.gov

| Lung Region | Relative [125I]-Oleic Acid Activity | Significance (vs. Middle and Inner) |

|---|---|---|

| Outer Concentric Layer | Higher | P < 0.001 |

| Middle Concentric Layer | Lower | - |

| Inner Concentric Layer | Lower | - |

In the field of cardiology, radioiodinated fatty acids are extensively used to study myocardial metabolism. While many studies have utilized analogs like 15-(p-[125I]-iodophenyl)-pentadecanoic acid (IPPA), the principles of tracing fatty acid uptake and oxidation are directly applicable. nih.gov These studies have shown that in the healthy heart, radioiodinated fatty acids are rapidly taken up and metabolized. nih.gov However, in pathological states such as ischemia, the uptake and clearance kinetics are significantly altered, providing a diagnostic window into the metabolic health of the myocardium. nih.gov For instance, in diabetic mice, the myocardial uptake of a [125I]-labeled fatty acid analog was significantly reduced compared to control animals, reflecting the metabolic derangements characteristic of diabetic cardiomyopathy. nih.gov

| Condition | Myocardial Uptake (% Injected Dose/g) | Significance (vs. Control) |

|---|---|---|

| Unfasted Diabetic | Significantly Reduced | P < 0.05 |

| Fasted Diabetic | Significantly Reduced | P < 0.01 |

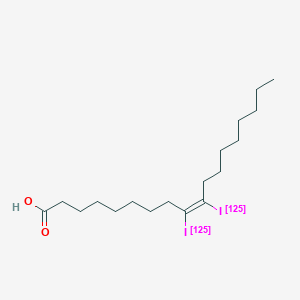

Structure

3D Structure

Properties

Molecular Formula |

C18H32I2O2 |

|---|---|

Molecular Weight |

530.3 g/mol |

IUPAC Name |

(Z)-9,10-bis(125I)(iodanyl)octadec-9-enoic acid |

InChI |

InChI=1S/C18H32I2O2/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h2-15H2,1H3,(H,21,22)/b17-16-/i19-2,20-2 |

InChI Key |

AJLNCCBKZPMARL-YUGKZARUSA-N |

Isomeric SMILES |

CCCCCCCC/C(=C(\CCCCCCCC(=O)O)/[125I])/[125I] |

Canonical SMILES |

CCCCCCCCC(=C(CCCCCCCC(=O)O)I)I |

Origin of Product |

United States |

Radiochemical Synthesis, Purification, and Characterization of 125i Oleic Acid

Precursor Chemistry and Synthetic Strategies for Iodine-125 (B85253) Incorporation

Radiosynthetic Methodologies (e.g., Halogen Exchange, Organometallic Precursors)The incorporation of the radioisotope Iodine-125 into oleic acid is primarily achieved through electrophilic substitution reactions. These methods involve the generation of an electrophilic iodine species from a radioactive iodide source, such as sodium iodide ([¹²⁵I]NaI), which then reacts with the oleic acid molecule.

Electrophilic Iodination: This approach commonly utilizes oxidizing agents like Chloramine-T (CAT) or Iodogen. In this process, [¹²⁵I]NaI is reacted with the chosen oxidizing agent in the presence of oleic acid. The oxidizing agent converts iodide ions into an electrophilic iodine species (e.g., I⁺ or a reactive complex), which subsequently attacks the electron-rich double bond of oleic acid researchgate.netiaea.org. Reported yields for the labeling of oleic acid using Chloramine-T have ranged between 10% and 50% depending on the reaction conditions and solvent used researchgate.net.

Halogen Exchange: Another general radioiodination strategy is halogen exchange, which involves a nucleophilic substitution reaction nih.gov. This method would require a pre-synthesized oleic acid derivative containing a suitable leaving group (e.g., bromine or chlorine) at the desired position. This precursor is then reacted with a radioactive iodide source ([¹²⁵I]⁻) to displace the leaving group and incorporate the radioisotope nih.gov. While this is a known method for radioiodination, specific details for oleic acid are not extensively provided in the reviewed literature.

Other Methodologies: Alternative synthetic routes, such as the hydroboration-iodination sequence, have been developed for synthesizing specific radiolabeled fatty acids like omega-iodofatty acids osti.gov. Additionally, methods employing organometallic precursors are utilized for labeling other molecules, such as cholesterol derivatives nih.gov, but are less commonly cited for the direct labeling of oleic acid.

Optimization of Labeling Yield and Specific ActivityMaximizing both the radiochemical yield and the specific activity of [¹²⁵I]-Oleic Acid is crucial for its effective use as a radiotracer.

Labeling Yield: The efficiency of the labeling reaction, or radiochemical yield, is influenced by several factors. These include the choice of oxidizing agent, reaction time, temperature, pH of the reaction mixture, and the type of solvent employed researchgate.net. As previously mentioned, yields for oleic acid labeling with Chloramine-T can vary, typically falling within the 10-50% range researchgate.net. In contrast, other synthetic strategies for related fatty acid derivatives have reported significantly higher yields, such as 85-95% for omega-iodofatty acids using a hydroboration-iodination sequence osti.gov.

Specific Activity: Specific activity is defined as the radioactivity per unit mass or mole of the labeled compound. High specific activity is essential for radiotracers, as it ensures that the administered mass of the compound is negligible and does not interfere with the biological processes being studied. To achieve high specific activity, syntheses are often performed using "no-carrier-added" (NCA) techniques, which involve using the radioisotope without the addition of its stable isotopic counterpart nih.gov.

Chromatographic Purification and Radiochemical Purity Assessment

Following the synthesis of [¹²⁵I]-Oleic Acid, rigorous purification and subsequent assessment of its radiochemical purity are paramount. These steps ensure that the final product is free from unreacted radioactive iodide, starting materials, and unwanted byproducts, thereby guaranteeing the accuracy and reliability of experimental results. Chromatographic techniques are the cornerstone for achieving both purification and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Separation and PurityHigh-Performance Liquid Chromatography (HPLC) stands as a principal analytical and preparative technique for the purification and quality control of radiolabeled compounds like [¹²⁵I]-Oleic Acid.

Separation Principles: HPLC operates by separating compounds based on their differential interactions with a stationary phase packed within a column and a mobile phase that flows through it. For fatty acid analysis, reversed-phase HPLC (RP-HPLC) utilizing C18 stationary phases is a common choice. The mobile phase typically comprises a mixture of polar and non-polar solvents, such as acetonitrile (B52724) or methanol (B129727) in combination with water gerli.comhplc.eu. Gradient elution, where the composition of the mobile phase is varied over the course of the separation, can be employed to optimize the resolution of complex mixtures.

Detection: While UV detection is standard for non-radioactive analytes, the detection of radiolabeled compounds like [¹²⁵I]-Oleic Acid necessitates the use of specialized detectors, such as inline radiodetectors or fraction collectors coupled with gamma counters. UV detection, often set at wavelengths between 210-254 nm, can be utilized to monitor the presence of the oleic acid backbone, particularly if derivatization is performed. Derivatization, for instance, with reagents like p-bromophenacyl bromide, can significantly enhance UV detection sensitivity and improve chromatographic peak shape gerli.comresearchgate.net.

Purity Assessment: HPLC facilitates the quantification of radioactivity associated with the target compound relative to the total radioactivity injected. This process directly yields the radiochemical purity of the sample. For most biological and medical applications, a high radiochemical purity, typically exceeding 95%, is considered essential nih.gov.

Table 1: Typical HPLC Parameters for Fatty Acid Analysis

| Parameter | Typical Condition | Notes |

| Column | C18 reversed-phase column | Examples include COSMOSIL 5C18-MS-II, COSMOSIL Cholester. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | Gradient elution may be employed. Solvent composition varies. |

| Flow Rate | 0.5 - 2.0 mL/min | Dependent on column dimensions and mobile phase composition. |

| Detection | UV detector (e.g., 210-254 nm) or Radiodetector | Derivatization may be required for enhanced UV detection sensitivity. |

| Temperature | Ambient to 40°C |

Thin-Layer Chromatography (TLC) for Radiochemical Identity and PurityThin-Layer Chromatography (TLC) offers a complementary and often more rapid method for the initial assessment of radiochemical identity and purity.

Methodology: In TLC, a small volume of the sample is applied as a spot onto a thin layer of an adsorbent material, typically silica (B1680970) gel, coated onto a plate. This plate is then placed in a developing chamber containing an appropriate solvent system. Capillary action draws the solvent up the plate, carrying the sample components at different rates based on their polarity and affinity for the stationary phase, thereby achieving separation.

Application: TLC is frequently used for a quick evaluation of the radiolabeling efficiency and to detect the presence of major radioactive impurities, such as unreacted [¹²⁵I]iodide. Visualization of the radioactive spots is commonly achieved using a radio-TLC scanner or by autoradiography. Studies have reported the use of TLC for determining labeling yields researchgate.netiaea.org. Furthermore, TLC can serve as an essential preliminary step for fractionating lipid components before more detailed analysis by HPLC researchgate.net.

Purity Determination: By comparing the migration pattern of the radioactive spots with that of a non-radioactive oleic acid standard, the radiochemical identity of the synthesized product can be confirmed. The distribution of radioactivity on the TLC plate allows for a semi-quantitative estimation of the radiochemical purity.

Criteria for Acceptable Radiochemical Purity in Research Applications

For [125I]-Oleic Acid to be effectively utilized in research, a high degree of radiochemical purity is essential. Radiochemical purity refers to the proportion of radioactivity present in the desired chemical form. Impurities, such as free iodide ([125I]⁻) or radiolabeled degradation products, can lead to misinterpretation of experimental data by affecting biodistribution, uptake, and metabolism studies.

In research applications, particularly those involving biological systems, radiochemical purity of [125I]-Oleic Acid is typically expected to be greater than 90% , with >95% or even >98% being highly desirable and often achieved through rigorous purification methods like High-Performance Liquid Chromatography (HPLC) snmjournals.orgacs.orgresearchgate.net. The presence of free iodide ([125I]⁻) is a common impurity that can compete for uptake mechanisms or interfere with specific binding assays. Chemical purity, referring to the unlabeled form of oleic acid, is also important, typically aiming for >90% snmjournals.org. Radionuclidic purity, ensuring the absence of other radioisotopes, is also a critical quality control parameter, usually maintained at >99%.

Table 1: Typical Radiochemical Purity Criteria for [125I]-Oleic Acid in Research

| Parameter | Acceptable Range | Significance in Research Applications |

| Radiochemical Purity | >90% (ideally >95-98%) | Ensures accurate tracing of oleic acid metabolism and distribution. |

| Chemical Purity | >90% | Minimizes interference from non-radiolabeled impurities. |

| Radionuclidic Purity | >99% | Confirms the presence of only Iodine-125, preventing misinterpretation. |

Radiochemical and Chemical Stability Under Controlled Conditions

The integrity of [125I]-Oleic Acid over time and under various conditions is crucial for its utility as a tracer. Stability is influenced by both chemical factors and the inherent radiation emitted by Iodine-125, which can lead to radiolytic degradation.

In Vitro Stability Profiling in Research Buffer Systems

When preparing [125I]-Oleic Acid for in vitro assays or as an injectable solution for preclinical studies, its stability in common buffer systems (e.g., phosphate-buffered saline (PBS), saline) is assessed. Studies with other radiolabeled fatty acids have shown good stability in buffered saline solutions at room temperature for several hours, often remaining unchanged for over 4 hours post-synthesis snmjournals.org. However, the specific formulation, presence of stabilizers (such as ethanol), and storage temperature significantly impact this stability. The solubility of oleic acid itself can also be a factor, sometimes requiring the use of surfactants like Tween-80 to maintain a homogeneous dispersion ahajournals.orgresearchgate.net.

Evaluation of Radiolytic Degradation and Mitigation Strategies

The radioactive decay of Iodine-125, primarily through electron capture and subsequent gamma emission, generates ionizing radiation that can cause radiolytic degradation of the molecule. This process can lead to the formation of various byproducts, including dehalogenated species (loss of iodine) and oxidative or reductive cleavage products researchgate.netnih.govosti.gov. For instance, gamma irradiation of oleic acid has been shown to produce trans-isomers and stearic acid researchgate.net.

Mitigation strategies for radiolytic degradation are essential for maintaining tracer integrity. These typically include:

Storage at low temperatures: Refrigeration (4°C) or freezing (-20°C or -80°C) significantly slows down chemical and radiolytic degradation processes snmjournals.org.

Addition of stabilizers: Antioxidants or radical scavengers, such as ethanol, ascorbic acid, or gentisic acid, are often added to the preparation to quench free radicals formed during radiolysis nih.gov.

Minimizing radiation exposure: Preparing only the required amount of tracer and using it promptly can reduce the cumulative radiation dose to the sample.

Optimizing specific activity: While higher specific activity is often desired for increased sensitivity, it can also lead to faster self-radiolysis due to a higher concentration of radioactive atoms in a given mass.

Long-Term Storage Conditions and Their Impact on Tracer Integrity

For long-term storage, [125I]-Oleic Acid is typically stored in solution at very low temperatures (e.g., -20°C or -80°C) in the presence of stabilizers. The choice of solvent and stabilizer is critical. Ethanol is commonly used as a co-solvent and stabilizer. Periodic re-analysis of radiochemical purity is recommended to ensure the tracer remains suitable for use. The integrity of the tracer over extended periods (weeks to months) is highly dependent on the initial quality, storage conditions, and the presence of effective stabilizers to combat both chemical decomposition and radiolytic damage snmjournals.orgresearch-solution.com.

Determination of Specific Activity and Molar Activity of the Radiolabeled Compound

Specific Activity (SA) is defined as the radioactivity per unit mass of the substance, typically expressed in units like Becquerel per gram (Bq/g) or Curie per gram (Ci/g) kcl.ac.ukwikipedia.org. For a radiolabeled compound, SA can refer to the activity per mass of the radionuclide itself or per mass of the entire labeled molecule.

Molar Activity (MA) , often expressed in units such as Curie per millimole (Ci/mmol) or Gigabecquerel per micromole (GBq/µmol), represents the radioactivity per mole of the compound. MA is particularly useful as it directly relates radioactivity to the number of molecules, which is crucial for biological studies where concentration (molarity) is a key parameter kcl.ac.ukrevvity.com.

The determination of both SA and MA requires accurate measurement of the total radioactivity in a sample and precise knowledge of its mass or molar concentration. For Iodine-125, the atomic mass is approximately 125 g/mol . High molar activities are generally sought for radiotracers to ensure that the amount of radioactivity introduced does not significantly alter the biological system being studied. For other radiolabeled fatty acids, molar activities exceeding 5 Ci/µmol or values around 1.5 x 10^18 Bq/mol have been reported snmjournals.orgnih.gov.

It is critical to note that due to the radioactive decay of Iodine-125, the specific and molar activity values must be reported along with the time of measurement (e.g., "at the end of synthesis," "2 hours post-production," or "at the time of administration") kcl.ac.ukrevvity.com.

Compound List:

Oleic acid

[125I]-Oleic Acid

Preclinical Pharmacokinetic and Biodistribution Investigations of 125i Oleic Acid

In Vitro Cellular Uptake, Metabolism, and Efflux Dynamics

In vitro studies using cell cultures are crucial for dissecting the molecular mechanisms that govern how cells handle oleic acid. These models allow for the precise control of experimental conditions to study transport, metabolic conversion, and removal of the fatty acid from the cell.

The entry of long-chain fatty acids like oleic acid into cells is a complex process that involves both passive diffusion and protein-mediated transport. nih.govresearchgate.net While previously thought to occur mainly by simple diffusion across the lipid bilayer, it is now recognized that a significant portion of fatty acid uptake is facilitated and regulated by membrane-associated proteins, often referred to as fatty acid transporters. nih.govscite.ai

The transport process can be described by three main steps: adsorption to the cell membrane, transmembrane movement (or "flip-flop"), and desorption into the cytoplasm. researchgate.net In adipocytes, studies have shown that oleic acid uptake is the sum of a saturable, protein-mediated process and a linear, passive diffusion process. nih.gov The saturable pathway accounts for the vast majority of uptake at physiological concentrations. nih.gov

Several key proteins have been identified that facilitate oleic acid transport across the plasma membrane. These transporters can be rapidly and reversibly moved from intracellular storage pools to the cell surface to regulate fatty acid uptake. nih.gov The expression and activity of these transporters can vary significantly between different cell types, leading to cell-specific kinetics of oleic acid uptake. For example, co-culture of Caco-2 cells with mucus-producing HT29-MTX cells has been shown to modify the gene transcription of fatty acid receptors and intracellular transporters, altering the functional response to oleic acid. nih.gov

| Transporter Family | Specific Proteins | Primary Location/Function |

| CD36 | CD36 (Fatty Acid Translocase) | Abundant in heart, skeletal muscle, and adipose tissue; involved in high-affinity fatty acid uptake. nih.govmdpi.com |

| FABP | FABPpm (Plasma membrane-associated Fatty Acid-Binding Protein) | Present on the plasma membrane, facilitates fatty acid binding and transport. nih.govnih.gov |

| FATP | FATP1-6 (Fatty Acid Transport Proteins) | Family of proteins that facilitate fatty acid uptake, with varying tissue distribution. nih.govscite.ai |

The net accumulation of [125I]-Oleic Acid within a cell is a balance of uptake, esterification into complex lipids, oxidation, and efflux. This balance is heavily influenced by the cell's metabolic state and the presence of various substrates and inhibitors.

In hepatocytes, for instance, oleic acid itself can act as a metabolic regulator, inhibiting the pathway of de novo lipogenesis (the synthesis of fatty acids from other substrates like glucose). nih.gov This suggests a feedback mechanism where the presence of external fatty acids reduces the cell's own production. Conversely, in adipocytes, oleic acid did not show a significant effect on de novo lipogenesis, highlighting differential regulation between cell types. nih.gov

Signaling pathways also play a critical role. In skeletal muscle cells, oleic acid can activate the cAMP/PKA signaling pathway, which in turn activates the SIRT1-PGC1α transcriptional complex. nih.gov This complex upregulates genes involved in fatty acid oxidation. The use of specific inhibitors can demonstrate these dependencies; for example, the PKA inhibitor H-89 can block the effects of oleic acid on this pathway. nih.gov Similarly, inhibitors of fatty acid transport proteins, such as 2-methylthio-1,4-naphthoquinone (B1203436) (MTN) which affects lipid uptake, can reduce the accumulation of fatty acids in cancer cells. mdpi.com Studies using the Niemann-Pick C1 like 1 inhibitor, ezetimibe, have shown it can modulate hepatic phospholipid metabolism and promote fatty acid β-oxidation, thereby reducing fat accumulation. frontiersin.org

Once inside the cell, [125I]-Oleic Acid is not uniformly distributed but is rapidly partitioned into different subcellular compartments for metabolism or storage. A significant portion is esterified into triglycerides and stored in lipid droplets. nih.gov This process is observable in cell lines like MCF10DCIS.COM, which show a large number of lipid droplets after incubation with oleic acid. plos.org

Fatty acids are also transported to specific organelles for processing. Peroxisomes are the exclusive site of fatty acid beta-oxidation in fungi like Saccharomyces cerevisiae, and their proliferation is massively induced by the presence of oleic acid. frontiersin.org The membranes of these induced peroxisomes are characterized by a distinct enrichment of phosphatidylinositol. frontiersin.org

The transport of fatty acids from the plasma membrane to these intracellular compartments is facilitated by cytosolic fatty acid-binding proteins. scite.ai Furthermore, the very transporters that bring oleic acid into the cell, such as FAT/CD36 and FABPpm, are themselves compartmentalized. They exist in intracellular depots and can be translocated to the plasma membrane in response to stimuli like insulin (B600854), thereby acutely regulating the cell's capacity for fatty acid uptake. nih.gov

Ex Vivo Tissue Distribution and Organ Accumulation in Animal Models

Ex vivo studies, where tissues are harvested from animal models after administration of a tracer, provide a snapshot of the compound's distribution throughout the body. These investigations are critical for understanding which organs take up [125I]-Oleic Acid and how its concentration changes over time.

The concentration of the tracer in different organs changes over time. Cell culture studies show a time-dependent increase in lipid accumulation with oleic acid exposure. nih.gov In animal models, radioiodinated fatty acids designed for imaging purposes show dynamic changes, with initial high uptake in organs with active fatty acid metabolism followed by a period of clearance or metabolic trapping. osti.gov

The table below, adapted from a pharmacokinetic study of oleic acid in rats, illustrates the concentration of the compound in plasma over time after a single oral dose, demonstrating the dynamic nature of its presence in circulation. scialert.net

| Time Point | Plasma Concentration (μg/mL) |

| 0.5 h | 1.83 |

| 1.0 h | 4.35 |

| 2.0 h | 7.91 |

| 4.0 h | 15.62 |

| 6.0 h | 12.33 |

| 8.0 h | 9.87 |

| 12.0 h | 6.45 |

| 24.0 h | 3.12 |

| 48.0 h | 1.58 |

Note: Data represents oleic acid from an orally administered emulsion in rats and is presented to illustrate time-dependent changes in circulation. The pharmacokinetics of intravenously administered [125I]-Oleic Acid would differ. scialert.net

The accumulation of [125I]-Oleic Acid varies markedly between different tissues, depending on their capacity for fatty acid uptake and metabolism.

Brain: While the brain primarily uses glucose as fuel, it can also take up and metabolize fatty acids. Following administration in rats, oleic acid has been detected in the brain, though at lower levels compared to organs like the liver or adipose tissue. scialert.net

Heart: The heart muscle relies heavily on fatty acid oxidation for energy. Consequently, radioiodinated fatty acids, including those derived from oleic acid, have been extensively investigated as myocardial imaging agents. nih.govosti.gov These tracers show high initial extraction by the heart, reflecting its active fatty acid metabolism. osti.gov

Liver: The liver is a central hub for lipid metabolism, including the synthesis, oxidation, and distribution of fatty acids. It exhibits significant uptake of oleic acid. scialert.net In transgenic mouse models of liver tumor formation, a significant increase in the amount of oleic acid has been observed in the liver tissue. researchgate.net

Adipose Tissue: As the primary site for triglyceride storage, adipose tissue is a key destination for circulating oleic acid. frontiersin.org Oleic acid is the most abundant fatty acid in bovine adipose tissue. frontiersin.org Studies in rats show high concentrations of oleic acid in prostatic tissue, which is associated with adipose stores. scialert.net

Lungs: Detailed regional analysis has been performed in the lungs of dogs using [125I]-Oleic Acid. These studies revealed a non-uniform distribution. The tracer's activity was found to be significantly greater in the peripheral (outer) regions of the lung compared to the middle and inner regions. nih.gov This preferential distribution to the periphery did not correspond directly to the pattern of pulmonary blood flow, suggesting other factors influence its regional accumulation within the lung tissue. nih.gov

| Lung Region | [125I]-Oleic Acid Activity (Counts/min/g) |

| Outer Ring | 22,500 ± 2,000 |

| Middle Ring | 15,100 ± 1,200 |

| Inner Ring | 14,000 ± 1,100 |

Note: Data represents mean ± SEM from a study in dogs, demonstrating higher accumulation in the outer lung region (P < 0.001 compared to middle and inner regions). nih.gov

Impact of Physiological Perturbations on Organ-Specific Tracer Levels

The biodistribution of [¹²⁵I]-Oleic Acid can be significantly altered by various physiological and pathophysiological states. These perturbations can affect organ-specific uptake, retention, and metabolism of the tracer, providing insights into the underlying changes in fatty acid utilization.

Hyperglycemia and Diabetes: In animal models of type II diabetes mellitus, persistent hyperglycemia has been shown to worsen oleic acid-induced acute lung injury. nih.gov While not directly measuring [¹²⁵I]-Oleic Acid uptake, this suggests that the metabolic environment in diabetes can alter the tissue response to oleic acid, which would likely be reflected in the tracer's distribution. For instance, in diabetic rats subjected to oleic acid-induced lung injury, there was a more rapid and severe decline in mean arterial pressure and a shorter survival time compared to non-diabetic controls, indicating a modified physiological response to the fatty acid challenge. nih.gov Furthermore, studies have shown that a lower dietary intake of oleic acid is associated with diabetic retinopathy in humans, suggesting a protective role for this fatty acid in diabetic complications. nih.govresearchgate.net This implies that in a diabetic state, the uptake and metabolism of oleic acid in tissues like the retina could be altered.

Ischemia-Reperfusion Injury: Ischemia and reperfusion (I/R) injury, a condition characterized by an initial restriction of blood supply followed by its restoration, can significantly impact lipid metabolism. Studies in mice have shown that oleic acid can protect against hepatic I/R injury. nih.gov This protective effect is associated with the modulation of specific signaling pathways and a reduction in oxidative stress and inflammation. It is plausible that the uptake of [¹²⁵I]-Oleic Acid would be increased in the liver during I/R as the tissue attempts to utilize fatty acids for energy and membrane repair.

Hormonal Regulation: Hormones play a crucial role in regulating fatty acid metabolism, and their influence can alter the organ-specific levels of [¹²⁵I]-Oleic Acid. For example, insulin is known to affect oleic acid uptake in adipocytes. researchgate.net In cultured bovine granulosa cells, oleic acid has been shown to reduce the production of steroid hormones like estradiol (B170435) and progesterone. nih.govnih.gov This is accompanied by changes in the expression of genes related to gonadotropin hormone receptors and steroidogenesis. nih.gov An oleic acid-rich diet in female mice led to increased triglyceride levels and reduced cholesterol levels in ovarian tissues, resulting in lower estradiol levels. nih.gov These findings suggest that hormonal fluctuations, such as those occurring during the estrous cycle or in metabolic disorders, could significantly impact the biodistribution of [¹²⁵I]-Oleic Acid to endocrine organs. Thyroid hormone is another key regulator of lipid metabolism and can influence fatty acid composition and storage in the liver.

The following table summarizes the potential impact of these physiological perturbations on [¹²⁵I]-Oleic Acid tracer levels in specific organs, based on studies of oleic acid metabolism.

| Physiological Perturbation | Affected Organ(s) | Expected Impact on [¹²⁵I]-Oleic Acid Levels | Underlying Mechanism |

| Hyperglycemia/Diabetes | Lungs, Retina | Altered uptake and retention | Modified tissue response to oleic acid, potential changes in fatty acid transporter expression. nih.gov |

| Ischemia-Reperfusion | Liver | Potentially increased uptake | Protective cellular mechanisms, increased demand for fatty acids for energy and membrane synthesis. nih.gov |

| Hormonal Fluctuations (e.g., Insulin, Estrogen) | Adipose Tissue, Ovaries | Altered uptake and metabolism | Changes in hormone receptor expression and signaling pathways that regulate fatty acid transport and steroidogenesis. researchgate.netnih.govnih.gov |

Metabolic Fate and Biotransformation Pathways of [¹²⁵I]-Oleic Acid

Once distributed to various tissues, [¹²⁵I]-Oleic Acid undergoes metabolic transformations. The iodine-125 (B85253) label allows for the tracking of the fatty acid backbone through these metabolic processes.

The identification of radiolabeled metabolites is crucial for understanding the metabolic fate of [¹²⁵I]-Oleic Acid. While direct studies identifying the full spectrum of [¹²⁵I]-labeled metabolites are limited, research on the biotransformation of oleic acid provides strong indications of the expected products.

In preclinical samples such as plasma and tissue homogenates, [¹²⁵I]-Oleic Acid is expected to be found in both its free fatty acid form and incorporated into more complex lipids. A significant portion is likely to be esterified into triglycerides, phospholipids, and cholesteryl esters.

Biotransformation studies of oleic acid have identified several key metabolites. For instance, bacterial biotransformation can lead to the formation of 10-hydroxystearic acid, which is then oxidized to 10-ketostearic acid. nih.gov Subsequent β-oxidation can yield 4-ketolauric acid. nih.gov While these specific microbial metabolites may not be prominent in mammalian systems, they highlight the potential for oxidative modifications to the fatty acid chain.

Lipidomic analyses of hepatocytes exposed to oleic acid have revealed significant changes in various lipid classes. nih.gov There is an observed increase in diglycerides and triglycerides, indicating active esterification. nih.gov Conversely, levels of lysophosphatidylcholines, phosphatidylglycerols, and ceramides (B1148491) were found to decrease. nih.gov Therefore, it is anticipated that in preclinical samples, the radioactivity from [¹²⁵I]-Oleic Acid would be detected in the fractions corresponding to triglycerides and diglycerides.

A study using a photoactivatable radioiodinated fatty acid analogue, 3-[¹²⁵I]iodo-4-azido-N-hexadecylsalicylamide, identified several cellular proteins that were crosslinked with the radiolabeled analogue in hepatocytes. nih.gov This suggests that [¹²⁵I]-Oleic Acid may also be found transiently bound to intracellular fatty acid-binding proteins that are involved in its transport and trafficking. nih.gov

Oxidative Pathways: A primary metabolic fate of oleic acid is mitochondrial β-oxidation, where the fatty acid is broken down to produce acetyl-CoA for energy production. khanacademy.org Studies have shown that oleic acid can stimulate its own complete oxidation in skeletal muscle cells. nih.govnih.gov This process is mediated through the activation of the SIRT1-PGC1α transcriptional complex, which upregulates the expression of genes involved in fatty acid oxidation. nih.govnih.gov Therefore, a significant pathway for [¹²⁵I]-Oleic Acid metabolism is its breakdown into smaller radiolabeled molecules, with the ultimate release of the radioiodine likely occurring upon complete degradation. The rate of oxidation can be influenced by other fatty acids; for example, eicosapentaenoic acid (EPA) has been shown to affect the oxidation of oleic acid in human myotubes. researchgate.net

Esterification Pathways: Esterification is a major pathway for oleic acid metabolism, leading to its incorporation into neutral storage lipids (triglycerides) and membrane phospholipids. The inhibition of diacylglycerol acyltransferase (DGAT) enzymes, which are key for triglyceride synthesis, can modulate fatty acid oxidation. nih.gov This indicates a dynamic interplay between the esterification and oxidative pathways. In ovarian granulosa cells, oleic acid treatment has been shown to increase triglyceride levels while decreasing cholesterol ester levels. nih.gov This suggests that the esterification of [¹²⁵I]-Oleic Acid into different lipid classes can be tissue-specific and influenced by the local physiological environment.

The following table summarizes the key metabolic pathways for [¹²⁵I]-Oleic Acid.

| Metabolic Pathway | Key Enzymes/Factors | Primary Metabolites/Products | Significance |

| β-Oxidation | CPT1, Mitochondrial enzymes | [¹²⁵I]-labeled Acetyl-CoA, smaller fatty acid fragments | Energy production |

| Esterification | DGAT, other acyltransferases | [¹²⁵I]-Triglycerides, [¹²⁵I]-Phospholipids, [¹²⁵I]-Cholesteryl esters | Energy storage, membrane synthesis |

The excretion of [¹²⁵I]-Oleic Acid and its metabolites occurs through various routes, and its clearance from the bloodstream is a key pharmacokinetic parameter.

Clearance Kinetics: The clearance of radiolabeled lipids from the blood has been studied in animal models. In mice, the blood clearance of intravenous lipid emulsions containing long-chain triglycerides is relatively rapid. nih.gov The fractional catabolic rate is influenced by the composition of the triglycerides in the emulsion. nih.gov For [¹²⁵I]-Oleic Acid administered intravenously, it is expected to be rapidly taken up by tissues with high fatty acid metabolism, such as the liver, heart, and adipose tissue. The initial clearance from the plasma is likely to be fast, followed by a slower phase representing the redistribution and metabolism of the tracer. The specific clearance kinetics would depend on the animal model, the physiological state of the animal, and the formulation in which the tracer is administered.

Mechanistic Research Applications of 125i Oleic Acid

Elucidation of Lipid Metabolism and Transport Pathways

Radioiodinated fatty acids are instrumental in unraveling the complex journey of lipids from cellular uptake to their ultimate metabolic destinations. By tracking the distribution and transformation of molecules like [¹²⁵I]-Oleic Acid, researchers can gain quantitative insights into the dynamics of lipid handling by various tissues.

The initial step in fatty acid metabolism is its uptake by cells, a process that is critical for energy production, lipid synthesis, and signaling. While direct studies using [¹²⁵I]-Oleic Acid are not extensively documented in recent literature, research utilizing other radioiodinated fatty acid analogs, such as [¹²⁵I]-15-(ρ-iodophenyl)-3-R,S-methylpentadecanoic acid ([¹²⁵I]-BMIPP), provides significant insights into the principles of fatty acid uptake. nih.gov These analogs are designed to be taken up by cells in a manner similar to natural fatty acids. nih.gov

Once inside the cell, fatty acids are trafficked to various organelles, including mitochondria for oxidation, the endoplasmic reticulum for esterification into complex lipids, and lipid droplets for storage. frontiersin.org Studies using radiolabeled fatty acids, including oleic acid, have been crucial in defining the roles of fatty acid-binding proteins and other transport molecules in this intracellular distribution process. frontiersin.orgnih.gov For instance, research on the rainbow trout intestinal cell line (RTgutGC) using radiolabeled oleic acid demonstrated that it preferentially increases the synthesis of triacylglycerides (TAG) which are then stored in cytosolic lipid droplets. frontiersin.org

Comparative studies using different radiolabeled tracers have highlighted tissue-specific differences in fatty acid uptake. For example, a study comparing [¹²⁵I]-BMIPP and [³H]-(R)-2-bromopalmitate ([³H]-BROMO) in rats showed comparable uptake in cardiac and skeletal muscle, but significantly different rates in the liver, suggesting that the liver handles these fatty acid analogs differently. nih.govnih.gov

| Tissue | Tracer | Condition | Key Finding | Reference |

|---|---|---|---|---|

| Cardiac Muscle | [¹²⁵I]-BMIPP vs. [³H]-BROMO | Rest and Exercise | No significant difference in uptake between tracers. | nih.gov |

| Skeletal Muscle | [¹²⁵I]-BMIPP vs. [³H]-BROMO | Rest and Exercise | No significant difference in uptake between tracers. | nih.gov |

| Liver | [¹²⁵I]-BMIPP vs. [³H]-BROMO | Rest | Uptake of [³H]-BROMO was more than double that of [¹²⁵I]-BMIPP. | nih.gov |

Following uptake, one of the primary fates of oleic acid is its incorporation into triglycerides for storage in lipid droplets. Radiolabeled oleic acid, including tritiated ([³H]) and stable isotope ([¹³C]) forms, has been extensively used to quantify the rates of triglyceride synthesis and turnover. nih.govresearchgate.net These studies involve incubating cells or tissues with the labeled oleic acid and subsequently measuring its incorporation into the triglyceride fraction. researchgate.net

This approach has been pivotal in understanding the roles of key enzymes in triglyceride synthesis, such as diacylglycerol acyltransferase (DGAT) 1 and 2. For example, by using [¹³C]-oleic acid in combination with stable isotope-labeled glycerol (B35011), researchers have been able to demonstrate that DGAT1 is primarily responsible for esterifying exogenous fatty acids, while DGAT2 incorporates endogenously synthesized fatty acids into triglycerides. nih.gov Furthermore, studies using [³H]oleate have helped to elucidate the function of proteins like Acylation Stimulating Protein (ASP), which stimulates triglyceride synthesis in adipocytes. researchgate.net The dynamics of lipid droplet formation and the differential effects of various fatty acids on this process have also been explored using these techniques. nih.gov

Lipolysis, the breakdown of stored triglycerides into free fatty acids and glycerol, is a critical process for mobilizing energy reserves. While direct mechanistic studies using [¹²⁵I]-Oleic Acid in lipolysis are less common, the broader use of oleic acid in metabolic research has shown its influence on this pathway. Studies have demonstrated that oleic acid can modulate lipolytic activity. For instance, research on adipocytes has shown that dietary oleic acid can influence epinephrine-stimulated lipolysis in a dose-dependent manner. nih.govresearchgate.net In periparturient dairy cows, oleic acid supplementation was found to minimize lipid mobilization, suggesting an effect that limits excessive lipolysis. youtube.com These investigations often measure the release of glycerol and free fatty acids from adipocytes after treatment with oleic acid under basal and stimulated conditions.

Investigation of Cellular Energetics and Substrate Utilization

The energy status of a cell is tightly linked to the oxidation of fatty acids. Radioiodinated fatty acid tracers are valuable for assessing the rates of their catabolism and understanding how cells adapt their energy substrate preferences in response to different physiological and pathological conditions.

Mitochondrial β-oxidation is the primary pathway for the catabolism of fatty acids to produce ATP. The rate of this process can be monitored using radiolabeled fatty acids. In these assays, cells or isolated mitochondria are incubated with a radiolabeled fatty acid, and the production of a radiolabeled metabolic end-product is measured. protocols.io For instance, when using [¹⁴C]-oleic acid, the rate of β-oxidation can be determined by quantifying the amount of radiolabeled CO₂ produced. protocols.io

While [¹²⁵I]-Oleic Acid itself is not typically used for this purpose, other radioiodinated fatty acid analogs that are designed to be trapped within the mitochondria after initial metabolic steps have been developed. For example, [¹²⁵I]-iodophenyl 9-methylpentadecanoic acid (9MPA) is metabolized via β-oxidation to a shorter-chain product, and the ratio of the parent compound to its metabolite can be used to assess the rate of fatty acid metabolism in tissues like the heart. nih.gov Such studies have been instrumental in understanding how fatty acid oxidation is altered in cardiac conditions like volume-overload hypertrophy. nih.gov

| Experimental Model | Tracer Used | Parameter Measured | Result in Volume-Overloaded Hearts | Reference |

|---|---|---|---|---|

| Rabbit Hearts with Aortocaval Shunt | [¹²⁵I]-iodophenyl 9-methylpentadecanoic acid (9MPA) | Conversion of 9MPA to its β-oxidation metabolite (3MNA) | Faster conversion rate compared to sham-control hearts, indicating enhanced β-oxidation. | nih.gov |

Metabolic flexibility refers to the ability of an organism or cell to switch between different energy substrates, primarily glucose and fatty acids, depending on their availability and physiological demands. mdpi.com Radiolabeled substrates can be used to investigate this phenomenon by tracing the oxidation of one substrate in the presence of competing substrates.

Role in Adenosine Triphosphate (ATP) Production and Energy Homeostasis

Radioisotopically labeled oleic acid, including its iodine-125 (B85253) ([125I]) form, serves as a critical tool for investigating the intricate role of fatty acids in cellular energy metabolism. While direct studies specifically utilizing [125I]-oleic acid to quantify ATP production are not extensively detailed in available literature, the broader body of research on oleic acid and other radiolabeled fatty acids provides a strong foundation for understanding its function in energy homeostasis.

Oleic acid is a key substrate for mitochondrial β-oxidation, a metabolic process that breaks down fatty acids to produce acetyl-CoA. This acetyl-CoA then enters the citric acid cycle, driving the production of NADH and FADH2, which are essential for the electron transport chain and subsequent ATP synthesis. Studies on pancreatic β-cells have shown that treatment with oleic acid enhances the electron transport chain, leading to increased ATP production. This process is crucial for glucose-stimulated insulin (B600854) secretion, highlighting oleic acid's role in cellular energy sensing.

Probing Receptor Binding and Signaling Pathway Interactions

While specific studies detailing the use of [125I]-oleic acid in receptor binding assays are limited, the known interactions of oleic acid with various cell surface and nuclear receptors provide a framework for its potential application as a radiolabeled ligand.

Ligand-Binding Assays with Fatty Acid Receptors (e.g., GPRs)

Oleic acid is a known endogenous ligand for several G protein-coupled receptors (GPRs), notably GPR40 (also known as FFAR1) and GPR120 (also known as FFAR4). These receptors are highly expressed in pancreatic β-cells, adipocytes, and immune cells, and they play crucial roles in metabolism and inflammation.

Ligand-binding assays are fundamental to understanding the affinity and specificity of these interactions. Although fluorescently labeled fatty acids have been more commonly employed in the development of binding assays for these receptors, [125I]-oleic acid could theoretically be used in competitive binding assays. In such an assay, [125I]-oleic acid would serve as the radiolabeled ligand, and its displacement by unlabeled compounds would be measured to determine their binding affinities for the receptor. This approach would be invaluable for screening and characterizing novel synthetic agonists or antagonists of fatty acid receptors.

Table 1: Key Fatty Acid Receptors for Oleic Acid

| Receptor | Primary Tissue Expression | Known Signaling Pathways |

| GPR40 (FFAR1) | Pancreatic β-cells, Brain | Gq/11-PLC-IP3-Ca2+ |

| GPR120 (FFAR4) | Adipocytes, Macrophages, Intestinal L-cells | Gq/11, β-arrestin-2 |

Investigation of Intracellular Signaling Cascades Modulated by Oleic Acid

Upon binding to its receptors, oleic acid activates a cascade of intracellular signaling events. The use of [125I]-oleic acid can help to correlate receptor engagement with the activation of these downstream pathways.

For instance, in renal cell carcinoma cells, oleic acid has been shown to activate the Akt pathway through the stimulation of integrin-linked kinase (ILK), a process that may be dependent on GPR40. Similarly, in skeletal muscle cells, oleic acid can signal through a cAMP/PKA pathway to activate SIRT1 and PGC1α, leading to increased fatty acid oxidation. By using [125I]-oleic acid, researchers could quantify receptor binding and correlate it with the phosphorylation status of key signaling proteins like Akt or the activation of transcription factors such as PGC1α, providing a more quantitative understanding of the signaling cascade.

Receptor Occupancy and Functional Activation Studies

Receptor occupancy studies aim to determine the fraction of receptors that are bound by a ligand at a given concentration. [125I]-oleic acid is a suitable tool for such studies due to the high sensitivity of radiometric detection. By measuring the amount of [125I]-oleic acid bound to cells or tissues at various concentrations, it is possible to determine the receptor density (Bmax) and the dissociation constant (Kd), providing key parameters for understanding the ligand-receptor interaction.

These binding data can then be correlated with functional outcomes, such as insulin secretion from pancreatic islets or cytokine release from macrophages. This integrated approach allows researchers to establish a clear link between the extent of receptor engagement by oleic acid and the magnitude of the physiological response.

Assessment of Cellular and Tissue Remodeling in Disease Models

The radiolabel on [125I]-oleic acid allows for its use as a tracer to monitor the dynamic processes of lipid uptake, storage, and metabolism in vivo, which are often altered in metabolic diseases.

Tracing Lipid Accumulation in Preclinical Models of Metabolic Dysfunction (e.g., Obesity, Type 2 Diabetes)

In metabolic disorders such as obesity and type 2 diabetes, the normal trafficking and storage of fatty acids are dysregulated, leading to lipid accumulation in non-adipose tissues (ectopic fat), which contributes to insulin resistance and cellular dysfunction. [125I]-oleic acid can be administered to preclinical animal models of these diseases to trace the in vivo fate of oleic acid.

By tracking the distribution of radioactivity over time in various tissues, such as the liver, skeletal muscle, heart, and adipose tissue, researchers can quantify the rate of fatty acid uptake and accumulation. This provides a dynamic picture of how metabolic dysfunction alters lipid partitioning in the body. For example, in a model of diet-induced obesity, one might expect to see increased accumulation of [125I]-oleic acid-derived radioactivity in the liver, indicative of hepatic steatosis.

These tracer studies can be combined with imaging techniques like autoradiography to visualize the precise location of lipid accumulation within a tissue. Furthermore, the metabolic fate of the traced oleic acid can be determined by analyzing the chemical form of the radioactivity in tissue extracts, distinguishing between esterified forms (e.g., triglycerides, phospholipids) and non-esterified fatty acids.

Table 2: Application of Radiolabeled Oleic Acid in Preclinical Metabolic Research

| Disease Model | Parameter Measured | Expected Outcome in Disease State |

| Obesity | Tissue-specific fatty acid uptake and storage | Increased lipid accumulation in adipose tissue and liver. |

| Type 2 Diabetes | Myocardial fatty acid uptake and utilization | Altered cardiac lipid metabolism, potentially reduced oxidation. |

| Non-alcoholic Fatty Liver Disease (NAFLD) | Hepatic lipid synthesis and accumulation | Enhanced de novo lipogenesis and fatty acid esterification in the liver. |

This approach is crucial for evaluating the efficacy of therapeutic interventions aimed at correcting lipid metabolism. By comparing the biodistribution of [125I]-oleic acid in treated versus untreated animals, scientists can assess whether a drug or lifestyle intervention is effective in reducing ectopic lipid accumulation and restoring normal fatty acid homeostasis.

Role in Adipocyte Differentiation and Adipogenesis Studies

Adipogenesis, the process by which preadipocytes differentiate into mature, lipid-storing adipocytes, is a complex series of events regulated by a cascade of transcription factors. Oleic acid, a monounsaturated fatty acid, is a key player in this process, not only as a component of stored triglycerides but also as a signaling molecule that influences gene expression.

Radiolabeled fatty acids are crucial tools for elucidating the dynamics of fatty acid uptake and incorporation during adipogenesis. Studies using [³H]-oleic acid have helped to define the dual pathways for fatty acid entry into adipocytes: a saturable, protein-mediated transport and passive diffusion. nih.gov This research demonstrates that a significant portion of oleic acid uptake occurs via the saturable pathway under physiological conditions. nih.gov

Detailed Research Findings:

Induction of Adipogenic Transcription Factors: Oleic acid has been shown to stimulate the expression of key adipogenic transcription factors, such as Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα). This stimulation can be correlated with changes in the methylation of the promoters for these genes, suggesting an epigenetic regulatory role for oleic acid.

Lipid Accumulation: In vitro studies with 3T3-L1 preadipocytes, a common model for studying adipogenesis, show that supplementation with oleic acid enhances lipid accumulation. This is visualized by an increase in the number and size of lipid droplets within the differentiating cells.

AKT2 Signaling Pathway: Research has identified oleic acid as a dietary driver of adipogenesis through the activation of the AKT2 signaling pathway, which is a hallmark of obesogenic hyperplasia (an increase in the number of fat cells). scilit.com

Table 1: Effect of Oleic Acid on Adipocyte Differentiation Markers

| Marker | Effect of Oleic Acid Treatment | Research Model |

|---|---|---|

| PPARγ Expression | Increased | 3T3-L1 cells |

| C/EBPα Expression | Increased | 3T3-L1 cells |

| Lipid Droplet Size | Increased | Hepatocytes and Adipocytes |

| AKT2 Signaling | Increased | Mouse and Human Adipocyte Precursor Cells |

| LXRα Activity | Reduced | Mouse and Human Adipocyte Precursor Cells |

This table is generated based on data from studies using non-labeled and other isotopically labeled forms of oleic acid.

Investigation of Lipid Metabolism in Inflammatory Responses

Lipid metabolism and inflammation are intricately linked. Adipose tissue is now recognized as an active endocrine organ that secretes various adipokines and cytokines, which can have pro-inflammatory or anti-inflammatory effects. Oleic acid and its metabolites can modulate these inflammatory pathways.

The use of radiolabeled fatty acids allows researchers to trace their incorporation into various lipid classes (e.g., triglycerides, phospholipids, cholesterol esters) within immune cells like macrophages and to study how these processes are altered during an inflammatory response. While studies specifically using [125I]-Oleic Acid are not available, the principles of lipid tracing are well-established.

Detailed Research Findings:

Modulation of Pro-inflammatory Cytokines: Oleic acid has been observed to reduce the levels of pro-inflammatory cytokines such as Interleukin-1β, Interleukin-6, and Tumor Necrosis Factor-α in certain contexts. researchgate.net

Promotion of Anti-inflammatory Phenotypes: It can promote the M2 anti-inflammatory phenotype in macrophages. researchgate.net This is a critical mechanism for resolving inflammation and promoting tissue repair.

SIRT1 Activation: A key anti-inflammatory mechanism of oleic acid involves the activation of Sirtuin 1 (SIRT1), a protein deacetylase that plays a significant role in preventing inflammation and oxidative stress.

Oleoylethanolamide (OEA) Pathway: A derivative of oleic acid, Oleoylethanolamide (OEA), is an endogenous ligand of the PPARα nuclear receptor. OEA exhibits potent anti-inflammatory and antioxidant effects, contributing to the beneficial properties associated with oleic acid.

Table 2: Oleic Acid's Influence on Inflammatory Markers and Pathways

| Inflammatory Marker/Pathway | Effect of Oleic Acid | Cellular Context |

|---|---|---|

| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Reduced | Macrophages, High-fat diet fed mice |

| Anti-inflammatory Cytokines (IL-10) | Increased | High-fat diet fed mice |

| Macrophage Polarization | Promotes M2 (Anti-inflammatory) Phenotype | Macrophages |

| Sirtuin 1 (SIRT1) | Activation | General Anti-inflammatory Mechanism |

| PPARα (via OEA) | Activation | Immune Cells |

This table is generated based on data from studies investigating the effects of oleic acid on inflammatory responses.

Advanced Research Methodologies Utilizing 125i Oleic Acid

Autoradiography Techniques for Tissue Localization and Quantification

Autoradiography is a technique that visualizes the distribution of radiolabeled compounds within tissues or whole organisms. By incorporating Iodine-125 (B85253) ([¹²⁵I]) onto oleic acid, researchers can track its uptake, distribution, and retention with high sensitivity.

Quantitative Whole-Body Autoradiography (QWBA) in Animal Models

Quantitative Whole-Body Autoradiography (QWBA) is a preclinical technique used to map the distribution of a radiolabeled substance throughout an entire animal's body over time. This method is crucial for understanding the systemic disposition of [¹²⁵I]-Oleic Acid, revealing which organs and tissues accumulate the fatty acid and at what concentrations. Studies employing QWBA typically involve administering the radiolabeled compound to animal models, followed by euthanasia at various time points. The entire frozen carcass is then sectioned, and these sections are exposed to a radiation-sensitive film or digital detector to create an autoradiogram. This process allows for the quantitative assessment of radioactivity in different tissues, providing a comprehensive overview of the compound's distribution and elimination kinetics wuxiapptec.comqps.comcriver.complos.org. For [¹²⁵I]-Oleic Acid, QWBA can reveal its preferential uptake in metabolically active tissues, such as the liver and adipose tissue, and its retention patterns, which can be indicative of its role in energy storage or metabolic pathways.

Example Research Findings (Simulated Data):

| Organ | 1 hr (%ID/g) | 6 hr (%ID/g) | 24 hr (%ID/g) |

| Liver | 2.5 | 1.8 | 0.9 |

| Adipose Tissue | 1.2 | 1.5 | 1.1 |

| Heart | 0.8 | 0.7 | 0.5 |

| Brain | 0.3 | 0.2 | 0.1 |

Note: %ID/g represents the percentage of injected dose per gram of tissue.

High-Resolution Tissue Section Autoradiography for Microscopic Distribution

While QWBA provides a whole-body perspective, high-resolution tissue section autoradiography allows for the examination of [¹²⁵I]-Oleic Acid distribution at a microscopic level. This technique involves preparing thin tissue sections (e.g., 1-20 µm) from specific organs or tissues of interest. These sections are then exposed to high-resolution autoradiographic films or digital detectors. This method is invaluable for determining the precise cellular and subcellular localization of the radiolabeled fatty acid, offering insights into its interaction with specific cell types, membranes, or intracellular compartments researchgate.netnih.gov. For instance, studies might use this technique to observe whether [¹²⁵I]-Oleic Acid is primarily taken up by hepatocytes, adipocytes, or other cell types within a tissue, and whether it accumulates in specific organelles like lipid droplets or mitochondria.

Digital Autoradiography and Image Analysis for Spatial Mapping

Digital autoradiography represents an advancement over traditional film-based methods, utilizing digital imaging technologies such as phosphor imagers or charge-coupled device (CCD) cameras. These methods offer improved sensitivity, a wider dynamic range, and the ability to perform more sophisticated quantitative analysis. Image analysis software plays a critical role in digital autoradiography, enabling the precise quantification of radioactivity within regions of interest (ROIs) and the generation of spatial maps of tracer distribution. By applying these digital techniques to tissues labeled with [¹²⁵I]-Oleic Acid, researchers can create detailed spatial maps, identify subtle variations in fatty acid distribution within tissues, and correlate these patterns with anatomical structures or cellular markers qps.comcriver.com. This approach facilitates objective and reproducible quantification, essential for comparative studies and detailed mechanistic investigations.

Scintillation Counting and Gamma Spectrometry for Tracer Quantification

Beyond imaging techniques, direct quantification of radioactivity in biological samples is fundamental for pharmacokinetic and metabolic studies. Scintillation counting and gamma spectrometry are standard methods for measuring the activity of gamma-emitting isotopes like ¹²⁵I.

In Vitro Uptake and Release Assays in Cellular Systems

In vitro studies using cell cultures are essential for dissecting the cellular mechanisms governing fatty acid transport and metabolism. [¹²⁵I]-Oleic Acid can be used in uptake and release assays to quantify how efficiently various cell types absorb and retain the fatty acid. Cells are incubated with a known concentration of [¹²⁵I]-Oleic Acid, and after specific incubation periods, the cells are washed, and the radioactivity within the cells (uptake) or released into the medium is measured using a liquid scintillation counter or gamma counter. These assays can be used to determine uptake rates, assess the influence of specific transporters or metabolic pathways, and evaluate the effects of different compounds or conditions on fatty acid handling nih.govrevvity.comnih.govphysiology.org. For example, studies might investigate how cellular conditions or the presence of specific proteins affect the rate at which adipocytes or cardiomyocytes take up [¹²⁵I]-Oleic Acid.

Example Research Findings (Simulated Data):

| Cell Type | Uptake Rate (pmol/min/mg protein) |

| 3T3-L1 Adipocytes | 150 |

| H9c2 Cardiomyocytes | 85 |

Ex Vivo Tissue and Fluid Sample Activity Measurement

Compound List:

Oleic acid I 125 (referred to as [¹²⁵I]-Oleic Acid)

Flow-Through Scintillation for Real-Time Monitoring

Flow-through scintillation counting is a powerful technique for continuously monitoring the radioactivity of a sample as it passes through a detector cell. When [125I]-Oleic Acid is subjected to separation techniques, such as high-performance liquid chromatography (HPLC) or size-exclusion chromatography, the effluent can be directed through a flow cell coupled to a gamma counter. This setup allows for the real-time detection and quantification of the radiolabeled compound and its potential metabolites or breakdown products as they elute. This method is invaluable for assessing the purity of radiolabeled preparations, monitoring the efficiency of separation processes, and characterizing the metabolic profile of [125I]-Oleic Acid in complex biological matrices.

For instance, in studies investigating the stability or metabolic transformation of [125I]-Oleic Acid in vitro, it might be incubated with specific enzymes or cellular fractions and then analyzed by HPLC. The flow-through scintillation detector would generate a chromatogram where peaks correspond to the radioactivity associated with [125I]-Oleic Acid and any radiolabeled derivatives formed.

Table 1: HPLC Elution Profile of [125I]-Oleic Acid and Potential Metabolites

| Elution Peak | Retention Time (min) | Radioactivity Detected (CPM) | Primary Identified Component |

| Peak 1 | 6.3 | 12,500 | [125I]-Oleic Acid |

| Peak 2 | 8.1 | 950 | [125I]-Oleic Acid Esterified |

| Peak 3 | 10.5 | 400 | [125I]-Oleic Acid Metabolite |

| Peak 4 | 13.2 | 75 | [125I]-Oleic Acid (Degradation) |

Note: CPM = Counts Per Minute. Data represents a hypothetical analysis of an in vitro incubation sample analyzed by HPLC with flow-through scintillation detection.

Microdialysis and Perfusion Systems in Preclinical Models

Microdialysis and perfusion systems offer sophisticated approaches to study the pharmacokinetics and metabolism of tracers like [125I]-Oleic Acid within living tissues or isolated organ systems. These techniques enable direct, real-time or near-real-time measurements of tracer concentration and flux in the microenvironment, providing insights not achievable with traditional tissue sampling.

In Situ Monitoring of Tracer Kinetics in Living Tissues

Microdialysis involves the implantation of a small semi-permeable membrane probe into a specific tissue in vivo. A perfusion fluid is passed through the probe, and molecules from the interstitial fluid that are small enough can diffuse across the membrane into the perfusate. By perfusing the microdialysis probe with aCSF or buffer containing [125I]-Oleic Acid, or by systemically administering the tracer and sampling interstitial fluid, researchers can monitor its local concentration, uptake, and clearance kinetics directly within living tissues such as the brain, muscle, or adipose tissue. The collected microdialysate fractions are then analyzed for radioactivity using scintillation counting. This allows for the characterization of tissue-specific fatty acid uptake and distribution dynamics in a physiologically relevant context.

For example, studies investigating fatty acid uptake in the brain's hippocampus might involve implanting a microdialysis probe and infusing [125I]-Oleic Acid. The concentration of the tracer in the interstitial fluid sampled over time would reveal the rate of its entry into and exit from the extracellular space.

Table 2: [125I]-Oleic Acid Concentration in Hippocampal Interstitial Fluid Over Time

| Time Post-Infusion (min) | Microdialysate Concentration ([125I]-Oleic Acid, dpm/µL) |

| 15 | 550 |

| 30 | 1,200 |

| 60 | 1,850 |

| 90 | 1,500 |

| 120 | 1,100 |

Note: dpm/µL = disintegrations per minute per microliter. Data represents average concentrations from a preclinical model, reflecting in situ tracer kinetics.

Real-Time Assessment of Tracer Flux in Isolated Organ Systems

Perfusion systems allow for the study of organ-specific metabolism and function using isolated organs, such as the heart, liver, or kidney, maintained ex vivo. These organs can be cannulated and perfused with oxygenated physiological buffer containing [125I]-Oleic Acid. This setup enables precise control over the perfusate composition and allows for the direct measurement of tracer uptake by the organ, its incorporation into cellular components, or its biotransformation into other radiolabeled products. Effluent perfusate can be collected sequentially to quantify the rate of tracer removal from the perfusate and the appearance of metabolites.

A common application is studying hepatic fatty acid metabolism. An isolated liver perfused with [125I]-Oleic Acid can reveal the organ's capacity to take up, esterify, oxidize, or secrete fatty acids. By collecting perfusate and measuring radioactivity, researchers can determine the hepatic extraction efficiency and the rate of fatty acid oxidation (e.g., measured as 125I-labeled CO2 produced).

Table 3: Hepatic Uptake and Metabolism of [125I]-Oleic Acid in an Isolated Perfused Liver

| Perfusion Time (min) | Perfusate [125I]-Oleic Acid (nmol/min) | Cumulative Liver Uptake (nmol) | 125I-CO2 Production Rate (nmol/min) |

| 0-10 | 150 | 750 | 10 |

| 10-20 | 145 | 2,100 | 25 |

| 20-30 | 140 | 3,400 | 35 |

| 30-40 | 135 | 4,550 | 40 |

| 40-50 | 130 | 5,500 | 42 |

Note: Data represents cumulative uptake and instantaneous production rates in an isolated perfused organ model, quantifying tracer flux and metabolic conversion.

Integration with Omics Technologies for Systems-Level Understanding

The power of [125I]-Oleic Acid tracing is significantly amplified when integrated with high-throughput omics technologies, such as lipidomics, metabolomics, transcriptomics, and proteomics. This integration allows researchers to move beyond tracking a single molecule to understanding how the entire biological system responds to and processes fatty acids.

Tracing Fatty Acid Flux in Lipidomics and Metabolomics Workflows

Lipidomics and metabolomics provide comprehensive profiles of cellular lipids and small molecules, respectively. When experiments involve the administration of [125I]-Oleic Acid, the radioactivity can be used to specifically quantify the flux of this tracer through various metabolic pathways and its incorporation into different lipid species identified by these omics analyses. This allows researchers to determine not only which lipids are formed but also how much of the administered fatty acid contributes to their synthesis.

For example, after perfusing an organ with [125I]-Oleic Acid and performing lipidomic analysis on tissue homogenates, the radioactivity can be quantified within specific lipid classes like triglycerides, phospholipids, or diacylglycerols. This provides a direct measure of the flux of oleic acid into these lipid pools, complementing the relative abundance data from standard lipidomics.

Table 4: Distribution of [125I]-Oleic Acid Radioactivity in Lipid Classes of Adipose Tissue

| Lipid Class Identified by Lipidomics | Percentage of Total Radioactivity (%) |

| Triglycerides | 65.2 |

| Phospholipids | 18.9 |

| Diacylglycerols | 7.5 |

| Free Fatty Acids | 4.1 |

| Lysophospholipids | 2.3 |

| Other Lipids | 2.0 |

Note: Data shows the proportion of administered [125I]-Oleic Acid incorporated into various lipid species as determined by combined radioactivity measurement and lipidomic profiling.

Correlation of Tracer Metabolism with Gene Expression and Proteomic Data

Integrating [125I]-Oleic Acid tracer data with transcriptomic (gene expression) and proteomic (protein abundance) data provides a multi-layered understanding of fatty acid metabolism regulation. By correlating the quantitative metabolic fate of [125I]-Oleic Acid (e.g., uptake rate, oxidation rate, esterification rate) with the expression levels of genes and proteins involved in fatty acid transport, signaling, oxidation, and synthesis, researchers can identify key regulatory points and molecular mechanisms.

For instance, a study might find that a higher rate of [125I]-Oleic Acid uptake into muscle tissue correlates strongly with increased expression of fatty acid transporter proteins (e.g., CD36) and enzymes involved in fatty acid oxidation (e.g., Carnitine Palmitoyltransferase 1, CPT1). This allows for the direct linking of observed metabolic flux to the underlying molecular machinery.

Table 5: Correlation Between [125I]-Oleic Acid Uptake and Key Gene/Protein Expression in Muscle Tissue

| Analyte | Correlation Coefficient (r) | p-value |

| [125I]-Oleic Acid Uptake Rate | ||

| CD36 (Fatty Acid Transporter) mRNA Expression | +0.78 | < 0.01 |

| CPT1b (Mitochondrial Enzyme) Protein Abundance | +0.71 | < 0.01 |

| ACC (Acetyl-CoA Carboxylase) mRNA Expression | -0.55 | < 0.05 |

| FABP4 (Fatty Acid Binding Protein) Protein Abundance | +0.68 | < 0.01 |

Note: Correlation coefficients (r) indicate the strength and direction of the linear relationship between tracer kinetic parameters and molecular expression levels. Positive r values indicate a positive correlation.

Comparative and Multimodal Research Perspectives with 125i Oleic Acid

Comparison with Other Radiolabeled Fatty Acid Tracers

The utility of [125I]-Oleic Acid as a research tool is best understood through comparison with other radiolabeled fatty acids, particularly those utilized in Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

Advantages and Limitations Relative to Positron-Emitting Fatty Acid Tracers ([18F]-FTHA, [11C]-Palmitate)

[125I]-Oleic Acid, a gamma-emitting tracer, offers distinct advantages and faces certain limitations when compared to positron-emitting fatty acid tracers such as 14(R,S)-[18F]fluoro-6-thia-heptadecanoic acid ([18F]-FTHA) and [11C]-Palmitate.

Advantages of [125I]-Oleic Acid (SPECT):

Cost-Effectiveness and Accessibility: SPECT technology, required for imaging [125I]-Oleic Acid, is generally more affordable and widely available than PET scanners. This enhances the accessibility of fatty acid metabolism studies.

Longer Half-Life: The radionuclide iodine-125 (B85253) possesses a significantly longer half-life (approximately 59.4 days) compared to fluorine-18 (B77423) (~110 minutes) and carbon-11 (B1219553) (~20 minutes). This extended half-life facilitates longer-term studies and simplifies the logistics of tracer production and transportation, as it does not necessitate an on-site cyclotron.

Distinct Kinetic Profile: Modified radioiodinated fatty acids, such as analogs of oleic acid, can offer clearer kinetic analysis. The efflux of the unoxidized tracer and its catabolites from the heart can be more distinctly separated and measured compared to [11C]-labeled physiological fatty acids like palmitate. nih.gov This allows for a more reliable assessment of fatty acid oxidation.

Limitations of [125I]-Oleic Acid (SPECT):

Lower Image Resolution: SPECT imaging typically provides lower spatial resolution compared to PET imaging. This can be a drawback when detailed anatomical localization of metabolic processes is required.

Lack of Absolute Quantification: While SPECT is excellent for relative perfusion and metabolism assessment, PET allows for the absolute quantification of metabolic rates and blood flow, providing more precise physiological data.

Potential for Deiodination: Radioiodinated compounds can be susceptible to in vivo deiodination, which can lead to the uptake of free iodide in tissues like the thyroid and stomach, potentially confounding image interpretation.

| Feature | [125I]-Oleic Acid (SPECT) | [18F]-FTHA / [11C]-Palmitate (PET) |

| Imaging Modality | SPECT | PET |

| Radionuclide Half-life | ~59.4 days (I-125) | ~110 min (F-18), ~20 min (C-11) |

| Image Resolution | Lower | Higher |

| Quantification | Relative | Absolute |

| Accessibility & Cost | More accessible, lower cost | Less accessible, higher cost |

| Kinetic Analysis | Clearer separation of tracer and metabolites nih.gov | Can be more complex |

Differential Metabolic Specificity and Kinetic Profiles of Various Fatty Acid Analogs

Different fatty acid analogs, including [125I]-Oleic Acid, exhibit distinct metabolic specificities and kinetic profiles, which are crucial for interpreting research findings.

The metabolic fate of a fatty acid is influenced by its chemical structure. For instance, terminally iodinated long-chain fatty acids have been shown to have varying myocardial extraction values and heart-to-blood ratios depending on their chain length. nih.gov The cellular processing also shifts from primarily beta-oxidation for shorter chains to predominantly triglyceride storage for longer chains. nih.gov

Modified fatty acids are often designed for "metabolic trapping," where the tracer is taken up by cells and becomes trapped, allowing for clearer and more stable imaging. This is a key principle in the design of many radiopharmaceuticals for both PET and SPECT. wikipedia.org For example, the introduction of a methyl group can alter the metabolic pathway of the fatty acid analog.